4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a benzylpiperidine moiety, a cyano group, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzylpiperidine: The initial step involves the synthesis of 4-benzylpiperidine, which can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be accomplished by cyclization reactions involving appropriate precursors under controlled conditions.
Final Coupling: The final step involves coupling the benzylpiperidine and oxazole intermediates with N,N-diethylbenzenesulfonamide under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperidine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the cyano group, converting it into primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: It modulates neurotransmitter release and reuptake, influencing synaptic transmission and neuronal activity. This makes it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features, known for its role as a monoamine releasing agent.
1-Benzyl-4-piperidinemethanol: Another similar compound with applications in organic synthesis and potential biological activity.
Uniqueness
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-3-30(4-2)34(31,32)23-12-10-22(11-13-23)25-28-24(19-27)26(33-25)29-16-14-21(15-17-29)18-20-8-6-5-7-9-20/h5-13,21H,3-4,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUSNUPPIJIOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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